5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine
Description
5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a chloro group and a piperidine moiety linked to a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-23-14-5-3-2-4-12(14)10-24-13-6-8-22(9-7-13)17-15(18)16(19)20-11-21-17/h2-5,11,13H,6-10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDUTXJYDVNDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2CCN(CC2)C3=NC=NC(=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution, where the chloro-substituted pyrimidine reacts with 4-hydroxy-2-methoxybenzyl piperidine in the presence of a base like potassium carbonate (K₂CO₃).
Final Coupling: The final coupling step involves the reaction of the intermediate with 2-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: H₂ with a palladium catalyst, or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group with an amine would produce an amino-substituted pyrimidine.
Scientific Research Applications
5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure but lacks the piperidine moiety.
5-Bromo-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine: Similar structure with a bromine atom instead of chlorine.
4-(4-Methoxyphenyl)-6-(piperidin-1-yl)pyrimidin-2-amine: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
